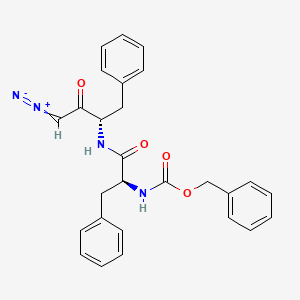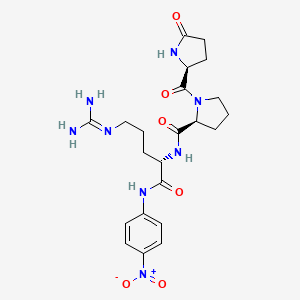
2-メチルベンゾイルイソチオシアネート
概要
説明
2-Methylbenzoyl isothiocyanate is an organic compound with the molecular formula C₉H₇NOS and a molecular weight of 177.223. It is characterized by the presence of a benzoyl group substituted with a methyl group and an isothiocyanate functional group. This compound is often used in organic synthesis and has various applications in scientific research .
科学的研究の応用
2-Methylbenzoyl isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
Target of Action
Isothiocyanates, a class of compounds to which 2-methylbenzoyl isothiocyanate belongs, are known to interact with various intracellular targets including cytochrome p 450 (cyp) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates are known to modulate a large number of cancer-related targets or pathways including inhibition of cyp enzymes, induction of phase ii enzymes via activation of nf-e2-related factor-2 (nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa b (nf-ĸb), inhibition of macrophage migration inhibitory factor (mif), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Biochemical Pathways
Isothiocyanates, including 2-Methylbenzoyl Isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They govern many intracellular targets and affect various biochemical pathways, including those involved in antioxidant response, tumorigenesis, apoptosis, and cell cycle .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates are known to have various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can modulate a large number of cancer-related targets or pathways .
Action Environment
The action of isothiocyanates can be influenced by various factors, including ph and the presence of certain cofactors .
生化学分析
Biochemical Properties
2-Methylbenzoyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the detoxification pathways, such as glutathione S-transferases. These enzymes catalyze the conjugation of 2-Methylbenzoyl isothiocyanate with glutathione, facilitating its excretion from the body . Additionally, 2-Methylbenzoyl isothiocyanate can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
The effects of 2-Methylbenzoyl isothiocyanate on various types of cells and cellular processes are profound. This compound has been shown to induce oxidative stress in cancer cells, leading to the suppression of metastasis potential . It influences cell function by modulating cell signaling pathways, such as the Akt/NFκB pathway, and altering gene expression related to metastasis . Furthermore, 2-Methylbenzoyl isothiocyanate affects cellular metabolism by depleting glutathione levels, thereby increasing reactive oxygen species (ROS) generation .
Molecular Mechanism
At the molecular level, 2-Methylbenzoyl isothiocyanate exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes involved in detoxification, such as glutathione S-transferases . This inhibition leads to the accumulation of reactive intermediates, which can cause oxidative damage to cellular components. Additionally, 2-Methylbenzoyl isothiocyanate modulates gene expression by affecting transcription factors such as NFκB, thereby influencing the expression of genes involved in cell survival and apoptosis . The compound also induces DNA damage, contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylbenzoyl isothiocyanate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methylbenzoyl isothiocyanate can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained oxidative stress and persistent alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Methylbenzoyl isothiocyanate vary with different dosages in animal models. At low doses, this compound can induce beneficial effects such as the inhibition of chemically induced cancer . At high doses, 2-Methylbenzoyl isothiocyanate can exhibit toxic effects, including genotoxicity and oxidative damage . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .
Metabolic Pathways
2-Methylbenzoyl isothiocyanate is involved in several metabolic pathways, primarily those related to detoxification. It undergoes conjugation with glutathione, facilitated by glutathione S-transferases, leading to the formation of mercapturic acid derivatives . These derivatives are then excreted from the body through urine and bile. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2-Methylbenzoyl isothiocyanate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of 2-Methylbenzoyl isothiocyanate within tissues can also influence its accumulation and overall bioavailability .
Subcellular Localization
The subcellular localization of 2-Methylbenzoyl isothiocyanate is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 2-Methylbenzoyl isothiocyanate within subcellular structures can affect its interactions with biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions
2-Methylbenzoyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then treated with potassium thiocyanate to yield 2-methylbenzoyl isothiocyanate . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of 2-methylbenzoyl isothiocyanate follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride .
化学反応の分析
Types of Reactions
2-Methylbenzoyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.
Cyclization Reactions: Can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: Reacts with alcohols and amines to form corresponding adducts.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Heterocycles: Formed through cyclization reactions.
Adducts: Formed from addition reactions with alcohols and amines.
類似化合物との比較
Similar Compounds
- Benzoyl isothiocyanate
- Phenyl isothiocyanate
- Methyl isothiocyanate
Comparison
2-Methylbenzoyl isothiocyanate is unique due to the presence of a methyl group on the benzoyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to benzoyl isothiocyanate, it may exhibit different steric and electronic effects, leading to variations in reaction outcomes .
特性
IUPAC Name |
2-methylbenzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-7-4-2-3-5-8(7)9(11)10-6-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNGRYSMNUHYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182390 | |
| Record name | 2-Methylbenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28115-85-7 | |
| Record name | 2-Methylbenzoyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylbenzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione](/img/structure/B1345618.png)
![[1,2,4]Triazolo[1,5-a]pyrazine](/img/structure/B1345622.png)

![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)


